N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-4-2-3-5-16(14)23-9-8-21-20(23)27-12-19(24)22-11-15-6-7-17-18(10-15)26-13-25-17/h2-10H,11-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRQTEJOPLUOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific solvents to facilitate the reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Compound 28 (): Features a benzimidazole instead of the imidazole-thioether in the target compound. This structural difference may alter binding selectivity in enzyme inhibition .
- Compounds 9a–e (): Contain triazole-thiazole-acetamide cores.
- Compound 28k () : A nitroimidazole carboxamide derivative. The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity compared to the o-tolyl group’s steric and electron-donating properties .
Substituent Effects
- C26 and SW-C165 (): Both possess benzodioxolylmethyl-acetamide backbones but differ in substituents (bromothiophene in C26, bromobenzyl in SW-C165).
- W1 () : Includes a 2,4-dinitrophenyl group, which is highly electron-withdrawing. This contrasts with the target compound’s o-tolyl group, suggesting differences in solubility and metabolic stability .
Q & A
Q. What are the key steps in synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves:
Benzodioxole Derivative Preparation : Reacting benzo[d][1,3]dioxole-5-carbaldehyde with a methylating agent under inert conditions (e.g., nitrogen atmosphere) to form the benzyl intermediate.
Imidazole Ring Formation : Coupling the benzyl intermediate with o-tolyl-substituted imidazole precursors via thiourea or thioacetamide linkages. This step often uses solvents like DMF or acetonitrile and requires reflux conditions .
Purification : Monitoring reaction progress via TLC/HPLC, followed by recrystallization or column chromatography.
Critical Parameters: Temperature control (60–100°C), solvent polarity, and anhydrous conditions to prevent hydrolysis of the thioacetamide group .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the benzodioxole methylene group (δ 4.8–5.2 ppm) and imidazole proton environments (δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z ~435) .
- Infrared Spectroscopy (IR) : Identifies thioamide C=S stretches (1050–1150 cm⁻¹) and imidazole C-N vibrations (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from structural variations (e.g., substituents on the imidazole or benzodioxole rings). Strategies include:
- Comparative SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing o-tolyl with p-chlorophenyl) and test against standardized assays (e.g., MIC for antimicrobial activity). For example, chloro-substituted derivatives show enhanced antimicrobial potency due to increased electrophilicity .
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity to targets like bacterial enzymes .
- Meta-Analysis : Cross-reference bioactivity data across structurally similar compounds (e.g., thiadiazole vs. oxadiazole analogs) to identify trends .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during imidazole coupling .
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura cross-coupling steps to improve regioselectivity .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., benzodioxole alkylation) to enhance reproducibility and scalability .
Q. How does the o-tolyl substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer : The o-tolyl group enhances lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility.
- In Silico ADMET Prediction : Use tools like SwissADME to model absorption and metabolism. The methyl group on o-tolyl slows CYP3A4-mediated oxidation, extending half-life .
- Experimental Validation : Perform hepatic microsome assays to compare metabolic stability with m-tolyl or p-tolyl analogs .
Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s interaction with DNA topoisomerases or kinases. Proposed methodology: Fluorescence quenching assays with purified enzymes .
- Toxicity Profiling : No in vivo data on organ-specific toxicity. Recommended approach: Zebrafish embryo models for rapid toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
